4-Chloro-2-methoxypyridine-3-carbonitrile
Overview
Description
4-Chloro-2-methoxypyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is also known by other names such as 4-chloro-2-methoxynicotinonitrile and 4-chloro-2-methoxy-3-cyanopyridine .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in various studies. For instance, a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized in good yields by the condensation of chalcones with malononitrile in a basic medium .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: COC1=NC=CC(=C1C#N)Cl . The InChI representation is: InChI=1S/C7H5ClN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 168.58, a complexity of 177, a topological polar surface area of 45.9Ų, and an XLogP3 of 1.5 .Scientific Research Applications
1. Synthesis and Structural Analysis
4-Chloro-2-methoxypyridine-3-carbonitrile is used in the synthesis of various pyridine derivatives. For instance, Jukić et al. (2010) synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and analyzed its structure using X-ray and spectroscopic methods. The study highlighted its absorption and fluorescence properties, providing insights into its structural features and potential applications in chemical research (Jukić et al., 2010).
2. Synthesis of Novel Compounds
This chemical is instrumental in creating new compounds with potential biological activities. Miszke et al. (2008) reported the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, which demonstrated significant bacteriostatic and tuberculostatic activity (Miszke et al., 2008).
3. Cytotoxicity Studies
Al-Refai et al. (2019) explored the cytotoxicity of 2-methoxypyridine-3-carbonitrile derivatives against various cancer cell lines. Their findings revealed that certain compounds exhibit promising antiproliferative effects, making them valuable for further investigation in cancer research (Al‐Refai et al., 2019).
4. Corrosion Inhibition
Dandia et al. (2013) synthesized pyrazolopyridine derivatives, including 4-(2-chloro-6-flurpphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile, to study their effectiveness as corrosion inhibitors for mild steel. This highlights another practical application of derivatives of this compound in industrial contexts (Dandia et al., 2013).
Properties
IUPAC Name |
4-chloro-2-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDUGVUFJNHNBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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